2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline -

2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline

Catalog Number: EVT-3778785
CAS Number:
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid (P218)

  • Compound Description: P218 is a drug candidate that has demonstrated significant potency and safety in preclinical and human studies. [] It acts as an inhibitor of certain biological targets, leading to its therapeutic effects. []
  • Relevance: While structurally distinct from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, P218 is included here due to the shared focus on developing practical synthetic methods for bioactive molecules in the provided papers. The development of efficient synthetic routes is crucial for advancing promising compounds like P218 and highlights the importance of synthetic chemistry in drug discovery. []

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides

  • Compound Description: This series of quinoxaline derivatives were synthesized from 3-phenylquinoxaline-2(1H)-thione and screened for anticancer activity. [] Several compounds within this series demonstrated inhibitory effects against HCT-116 and MCF-7 cancer cell lines. []
  • Relevance: These compounds share a quinoxaline core structure with 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline. The variations lie in the substituents attached to the quinoxaline ring. Exploring different substituents at specific positions is a common strategy in medicinal chemistry to optimize the biological activity and pharmacological properties of lead compounds. []

Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates

  • Compound Description: These quinoxaline derivatives, synthesized similarly to the N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, were also screened for anticancer activity. [] This series also yielded compounds with notable inhibitory effects against HCT-116 and MCF-7 cancer cell lines. []
  • Relevance: Like the previous series, these compounds share the core quinoxaline structure with 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, differing in the specific substituents attached. This series further emphasizes the importance of exploring diverse substituents to fine-tune the biological activity of quinoxaline-based compounds. []

2-phenyl Quinoxaline

  • Compound Description: This compound class represents a basic quinoxaline scaffold with a phenyl group attached to the 2-position. The provided paper describes an eco-friendly, one-pot multicomponent synthesis for substituted derivatives of this core structure. []
  • Relevance: The 2-phenyl quinoxaline scaffold is a key structural feature also present in 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline. This highlights the importance of this core structure in various research endeavors and its potential as a building block for bioactive compounds. []

7-bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine

  • Compound Description: This compound, synthesized alongside the substituted 2-phenyl quinoxaline derivatives, exemplifies the versatility of the synthetic method described in the paper. [] Although structurally distinct from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, it highlights the ability to access diverse heterocyclic compounds through efficient synthetic approaches. []
  • Relevance: While not directly structurally related, this compound is synthesized through the same method as the 2-phenyl quinoxaline derivatives, further demonstrating the versatility of this approach for constructing various heterocyclic systems, including those related to 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline. []

3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for antibacterial, antifungal, and antimycobacterial activities. [] Several derivatives exhibited promising activity against various microbial strains. []
  • Relevance: This series highlights the use of substituted benzyloxy groups as a common structural motif in medicinal chemistry. While the core structure differs from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, the incorporation of a substituted benzyloxy group in both cases suggests its potential role in influencing biological activity. []
  • Compound Description: This series of compounds was studied for their inhibitory activity against factor Xa, a key enzyme in the coagulation cascade. [] 2D and 3D QSAR models were developed to understand the structural features contributing to their activity. []
  • Relevance: Although structurally different from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, this series emphasizes the application of QSAR studies in medicinal chemistry. QSAR modeling, as utilized with these factor Xa inhibitors, can be a valuable tool for understanding structure-activity relationships and guiding the design of novel compounds, potentially including those related to 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline. []

2,3,6,7-tetra substituted –N-(3-chloroquinoxalin-2-yl)acridin-9-amine derivatives

  • Compound Description: This series of quinoxaline-acridine hybrids were synthesized and evaluated for their antibacterial and anticancer activities. [] The presence of both quinoxaline and acridine rings in their structure suggests their potential as DNA intercalators. []
  • Relevance: These compounds, like 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, highlight the exploration of quinoxaline derivatives as potential therapeutic agents. While the structures differ significantly, the shared presence of a quinoxaline moiety underscores its importance as a pharmacophore in medicinal chemistry. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: This compound was synthesized and evaluated for its herbicidal and fungicidal activities. [] It exhibited moderate activity against certain plant and fungal species. []
  • Relevance: Although structurally distinct from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, this compound highlights the exploration of diverse heterocyclic systems for discovering new agrochemicals. The search for new herbicides and fungicides is crucial for addressing the challenges of agricultural productivity and food security. []

1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride

  • Compound Description: This compound displayed potent antifungal activity against guinea pig dermatophytosis in topical formulations. [] It represents another example of a substituted benzyloxy group incorporated into a biologically active molecule. []
  • Relevance: Although the core structure differs from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, the shared use of a substituted benzyloxy moiety suggests its potential as a building block for designing compounds with antifungal properties. This highlights the importance of exploring common structural motifs across various therapeutic areas to leverage existing knowledge for novel drug discovery. []

Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

  • Compound Description: This series of quinoxaline derivatives were synthesized and tested against human HCT-116 and MCF-7 cell lines for antiproliferative activity. [] Many compounds in this series exhibited promising activity. []
  • Relevance: Similar to the N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, these compounds are based on the 3-phenylquinoxaline-2(1H)-thione scaffold. The variation in the substituents attached to this core structure allows for the exploration of different structure-activity relationships and the identification of optimal compounds for inhibiting cancer cell growth. []

N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides

  • Compound Description: This series represents a structural variation from the Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. These compounds were also evaluated for their antiproliferative activity against HCT-116 and MCF-7 cell lines and demonstrated promising results. []
  • Relevance: These compounds further expand upon the structure-activity relationship studies of quinoxaline derivatives as anticancer agents. By modifying the substituents and linker groups around the core 3-phenylquinoxaline-2(1H)-thione scaffold, researchers can gain valuable insights into the key structural features that contribute to the observed biological activity. []

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

  • Compound Description: This compound was synthesized and its crystal structure was analyzed, demonstrating the presence of intermolecular N–H⋯N interactions. [] While its specific biological activity is not mentioned, the study highlights the importance of understanding the structural properties of organic compounds. []
  • Relevance: While structurally distinct from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, this compound shares the common feature of a substituted benzyloxy moiety. The presence of this group in diverse chemical structures suggests its utility as a building block and highlights the importance of studying its potential influence on molecular properties and biological activities. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor, showing activity against various drug-resistant mutants. [] This compound was developed through a type II kinase inhibitor binding element hybrid design approach. []
  • Relevance: Although structurally different from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, CHMFL-KIT-64 exemplifies the application of rational drug design strategies. Similar approaches could be employed to develop novel compounds targeting specific biological targets, potentially related to the biological activities of 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, if any. []

rac-(2R,3S)-2-Phenyl-3-(3-phenyl-1,2,3,4-tetrahydroquinoxalin-2-yl)quinoxaline

  • Compound Description: This compound was an unexpected by-product from the reaction of 2-hydroxyacetophenone and 1,2-diaminobenzene, showcasing an interesting case of carbon-carbon bond formation between two quinoxaline units. []
  • Relevance: This compound features a quinoxaline unit directly connected to another partially reduced quinoxaline ring. Although the overall structure differs significantly from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, the presence of multiple quinoxaline moieties within the same molecule showcases the chemical reactivity of this heterocycle and its potential for forming complex structures. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, effectively targeting both the wild-type cKIT and the T670I gatekeeper mutant. []
  • Relevance: Although structurally different from 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline, CHMFL-KIT-8140 showcases the development of a highly potent and selective kinase inhibitor. The success of this compound highlights the potential of targeting kinases for therapeutic intervention in various diseases. Further research might explore if similar strategies could be applied to discover novel kinase inhibitors with potential relevance to 2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline. []

Properties

Product Name

2-{3-[(3-nitrobenzyl)oxy]phenyl}quinoxaline

IUPAC Name

2-[3-[(3-nitrophenyl)methoxy]phenyl]quinoxaline

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-24(26)17-7-3-5-15(11-17)14-27-18-8-4-6-16(12-18)21-13-22-19-9-1-2-10-20(19)23-21/h1-13H,14H2

InChI Key

OHDZIERSFQJFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.